molecular formula C8H16NO9P B13028382 N-Acetyl-D-mannosamine 6-phosphate

N-Acetyl-D-mannosamine 6-phosphate

Cat. No.: B13028382
M. Wt: 301.19 g/mol
InChI Key: BRGMHAYQAZFZDJ-ZTVVOAFPSA-N
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Description

((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate typically involves multiple steps, starting from simpler precursors. The process often includes the protection and deprotection of functional groups, selective acylation, and phosphorylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or phosphate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways. Its structural similarity to natural substrates allows it to interact with various enzymes, providing insights into their function and regulation.

Medicine

In medicine, ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate has potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The acetamido and phosphate groups play crucial roles in binding to the active sites of enzymes, while the hydroxyl groups facilitate hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5+,6-,7-,8?/m1/s1

InChI Key

BRGMHAYQAZFZDJ-ZTVVOAFPSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Origin of Product

United States

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